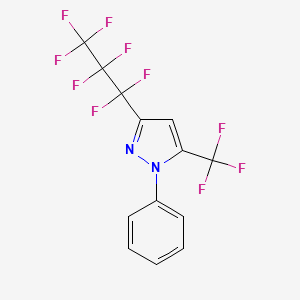

3-(1,1,2,2,3,3,3-Heptafluoropropyl)-1-phenyl-5-(trifluoromethyl)pyrazole

Beschreibung

Molecular Formula: C₁₃H₆F₁₀N₂

Molecular Weight: 380.19 g/mol

Structural Features:

- Position 1: A phenyl group (C₆H₅) attached to the pyrazole nitrogen.

- Position 3: A heptafluoropropyl (C₃F₇) group, contributing high electronegativity and lipophilicity.

- Position 5: A trifluoromethyl (CF₃) group, enhancing metabolic stability and steric bulk.

This compound belongs to the fluorinated pyrazole class, widely studied for applications in agrochemicals and pharmaceuticals due to its resistance to oxidative degradation and ability to modulate biological target interactions .

Eigenschaften

IUPAC Name |

3-(1,1,2,2,3,3,3-heptafluoropropyl)-1-phenyl-5-(trifluoromethyl)pyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H6F10N2/c14-10(15,12(19,20)13(21,22)23)8-6-9(11(16,17)18)25(24-8)7-4-2-1-3-5-7/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UODSQAMBNBPDIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=CC(=N2)C(C(C(F)(F)F)(F)F)(F)F)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H6F10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101140872 | |

| Record name | 3-(1,1,2,2,3,3,3-Heptafluoropropyl)-1-phenyl-5-(trifluoromethyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101140872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959574-13-1 | |

| Record name | 3-(1,1,2,2,3,3,3-Heptafluoropropyl)-1-phenyl-5-(trifluoromethyl)-1H-pyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=959574-13-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(1,1,2,2,3,3,3-Heptafluoropropyl)-1-phenyl-5-(trifluoromethyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101140872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,1,2,2,3,3,3-Heptafluoropropyl)-1-phenyl-5-(trifluoromethyl)pyrazole typically involves the reaction of appropriate fluorinated precursors with a pyrazole core. One common method includes the use of 1,1,2,2,3,3,3-heptafluoropropyl bromide and 1-phenyl-3-(trifluoromethyl)pyrazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

3-(1,1,2,2,3,3,3-Heptafluoropropyl)-1-phenyl-5-(trifluoromethyl)pyrazole can undergo various chemical reactions, including:

Substitution Reactions: The fluorinated groups can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its electronic properties.

Coupling Reactions: It can be involved in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Bases: Potassium carbonate, sodium hydride.

Solvents: Dimethylformamide, tetrahydrofuran.

Catalysts: Palladium-based catalysts for coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the replacement of fluorinated groups with other functional groups, while coupling reactions can result in the formation of larger, more complex molecules.

Wissenschaftliche Forschungsanwendungen

Structural Characteristics

The compound features a pyrazole ring substituted with a heptafluoropropyl group and a trifluoromethyl group. These fluorinated groups contribute to the compound's stability and lipophilicity, making it suitable for various applications.

Medicinal Chemistry

Anticancer Activity : Research indicates that pyrazole derivatives exhibit potential anticancer properties. The incorporation of fluorinated groups enhances biological activity and selectivity towards cancer cells. Studies have demonstrated that similar compounds can inhibit tumor growth in vitro and in vivo models.

Anti-inflammatory Effects : Fluorinated pyrazoles have been investigated for their anti-inflammatory properties. The presence of the trifluoromethyl group may influence the compound's interaction with biological targets involved in inflammatory pathways.

Agrochemicals

Pesticide Development : The unique properties of fluorinated compounds make them valuable in developing new pesticides. Pyrazole derivatives have shown efficacy against various pests while minimizing environmental impact. The heptafluoropropyl substitution may enhance the compound's stability and effectiveness in agricultural applications.

Materials Science

Fluorinated Polymers : The synthesis of polymers incorporating heptafluoropropyl groups can lead to materials with improved thermal stability and chemical resistance. These materials are suitable for applications in coatings, adhesives, and insulation.

Analytical Chemistry

Fluorescent Probes : Fluorinated compounds can serve as fluorescent probes due to their unique electronic properties. This application is crucial for imaging techniques in biological research and environmental monitoring.

Case Study 1: Anticancer Activity of Fluorinated Pyrazoles

A study published in the Journal of Medicinal Chemistry highlighted the efficacy of a series of fluorinated pyrazoles against breast cancer cell lines. The results indicated that compounds with heptafluoropropyl substitutions exhibited enhanced cytotoxicity compared to non-fluorinated analogs.

Case Study 2: Development of Fluorinated Pesticides

Research conducted by agrochemical firms has focused on synthesizing new pesticides based on fluorinated pyrazoles. Field trials showed improved pest control efficacy and reduced toxicity to non-target organisms compared to traditional pesticides.

Wirkmechanismus

The mechanism of action of 3-(1,1,2,2,3,3,3-Heptafluoropropyl)-1-phenyl-5-(trifluoromethyl)pyrazole involves its interaction with molecular targets through its fluorinated groups. These interactions can affect the compound’s binding affinity and specificity towards certain enzymes or receptors. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogs from the literature:

Key Comparative Insights:

Fluorination Impact :

- The target compound and its benzoyl analog () contain 10 fluorine atoms, conferring exceptional lipophilicity and thermal stability. In contrast, the oxadiazole derivative () and chlorophenylsulfanyl pyrazole () have fewer fluorine atoms, making them less inert but more amenable to polar interactions .

Core Heterocycle Differences: Pyrazole vs.

Substituent Reactivity :

- The bromo substituent in provides a site for Suzuki or Ullmann coupling, enabling further derivatization—a feature absent in the fully fluorinated target compound .

- The benzoyl group in introduces a ketone, which could participate in condensation reactions or act as a hydrogen-bond acceptor, unlike the phenyl group in the target compound .

Biological and Environmental Considerations :

- Compounds with higher fluorine content (e.g., target and ) are more likely to exhibit environmental persistence due to the strength of C-F bonds, whereas less-fluorinated analogs (e.g., ) may degrade more readily .

Biologische Aktivität

3-(1,1,2,2,3,3,3-Heptafluoropropyl)-1-phenyl-5-(trifluoromethyl)pyrazole is a fluorinated pyrazole derivative with potential applications in various fields including pharmaceuticals and agrochemicals. Its unique structure, characterized by multiple fluorine atoms, may impart distinct biological activities. This article reviews the biological activity of this compound based on existing literature and research findings.

Chemical Structure and Properties

The molecular formula of 3-(1,1,2,2,3,3,3-Heptafluoropropyl)-1-phenyl-5-(trifluoromethyl)pyrazole is , with a molecular weight of approximately 312.186 g/mol. The compound's structure includes a pyrazole ring substituted with heptafluoropropyl and trifluoromethyl groups, which are known to influence its reactivity and biological interactions.

Biological Activity Overview

Research on the biological activity of this compound is limited but indicates potential antioxidant properties and enzyme inhibition capabilities. The following sections detail specific activities observed in studies.

Antioxidant Activity

Recent studies have highlighted the antioxidant potential of pyrazole derivatives. For instance:

- Radical Scavenging : Compounds similar to 3-(1,1,2,2,3,3,3-Heptafluoropropyl)-1-phenyl-5-(trifluoromethyl)pyrazole have demonstrated significant radical-scavenging activity against free radicals such as ABTS and DPPH .

- Comparative Analysis : In comparative assays with standard antioxidants like Trolox and edaravone (EDA), certain pyrazole derivatives exhibited comparable or superior antioxidant activity .

| Compound | ABTS Scavenging Activity | DPPH Scavenging Activity |

|---|---|---|

| 3-(Heptafluoropropyl) Pyrazole | Comparable to EDA | Comparable to Trolox |

| Trolox | Reference | Reference |

| Edaravone (EDA) | Reference | Reference |

Enzyme Inhibition

Enzyme inhibition studies have shown that some pyrazole derivatives can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurodegenerative diseases:

- Inhibition Profiles : Compounds with similar structural features have been reported to inhibit these enzymes effectively .

- Potential Applications : Such inhibition could lead to therapeutic applications in treating conditions like Alzheimer's disease.

Case Studies

A notable investigation involved synthesizing various pyrazole derivatives for their biological properties. The study found that modifications in the fluorinated groups significantly impacted both antioxidant and enzyme inhibitory activities. For example:

Q & A

Q. What are the optimized synthetic routes for preparing 3-(1,1,2,2,3,3,3-Heptafluoropropyl)-1-phenyl-5-(trifluoromethyl)pyrazole, and how can side products be minimized?

- Methodological Answer : The compound’s synthesis likely involves fluorinated pyrazole precursors and multi-step functionalization. A diazonium salt intermediate strategy (e.g., using 1H-pyrazole-5-diazonium tetrafluoroborate) can introduce fluorinated groups under controlled conditions. For example, boron trifluoride etherate and alkyl nitrites at low temperatures (-20°C) minimize side reactions during diazonium formation . Post-synthetic fluorination via Pd/Cu-catalyzed cross-coupling (e.g., using heptafluoropropyl reagents) may enhance selectivity. Purification via cold diethyl ether washing and silica chromatography improves yield .

3-二氟甲基-1-甲基-1H-吡唑-4-羧酸的合成路线设计策略02:06

Q. How can structural characterization of this compound be systematically validated?

- Methodological Answer : Combine 1H/19F NMR to confirm fluorinated substituent positions and purity. X-ray crystallography (e.g., P-1 space group analysis) resolves stereochemistry and bond angles, as demonstrated for related trifluoromethyl-pyrazole hybrids . LC-MS and high-resolution mass spectrometry (HRMS) validate molecular weight, while differential scanning calorimetry (DSC) assesses thermal stability .

Q. What analytical techniques are critical for assessing purity and stability under varying conditions?

- Methodological Answer : Use HPLC with UV/fluorescence detection (≥98% purity threshold) and accelerated stability studies (40°C/75% RH for 6 months). Monitor degradation via TLC and NMR for hydrolytic or oxidative byproducts. Fluorine-specific detection (e.g., 19F NMR) identifies defluorination artifacts .

Advanced Research Questions

Q. How can regioselectivity challenges in introducing heptafluoropropyl and trifluoromethyl groups be addressed?

- Methodological Answer : Computational modeling (DFT) predicts reactive sites on the pyrazole ring. For example, electron-deficient positions favor electrophilic substitution. Use directing groups (e.g., nitro or acetyl) to steer heptafluoropropyl addition to the 3-position, followed by deprotection . Kinetic studies under varying temperatures (0–80°C) optimize reaction rates while minimizing competing pathways .

Q. What mechanisms underlie the compound’s potential environmental persistence, and how can ecotoxicological risks be evaluated?

- Methodological Answer : Apply the INCHEMBIOL framework to study abiotic/biotic degradation. Use OECD 301F biodegradation tests and LC-MS/MS to track transformation products. Ecotoxicity assays (e.g., Daphnia magna LC50) quantify acute effects, while molecular docking predicts binding to biological targets (e.g., fungal CYP51 for antifungal activity) .

Q. How do crystallographic data and computational models explain the compound’s conformational stability?

- Methodological Answer : X-ray diffraction (e.g., CCDC 1545464) reveals steric effects from the heptafluoropropyl group, which induces torsional strain. Molecular dynamics simulations (AMBER/GAFF force fields) assess van der Waals interactions and fluorine-π interactions with the phenyl ring .

Q. What contradictions exist in reported synthetic yields, and how can reproducibility be improved?

- Methodological Answer : Discrepancies in yields (e.g., 50–85%) arise from solvent polarity (THF vs. DMF) and catalyst loading (5–10 mol% CuI). Standardize inert conditions (argon atmosphere) and premix reagents to ensure homogeneity. Collaborative validation via platforms like Chemotion enhances reproducibility .

Data Contradiction Analysis

- Synthetic Yield Variability : reports 60–70% yields for diazonium-based routes, while cites 85% for Cu-catalyzed methods. This discrepancy may stem from differing workup protocols (e.g., filtration vs. extraction).

- Fluorine Reactivity : Heptafluoropropyl groups in show higher steric hindrance than trifluoromethyl groups in , altering reaction kinetics.

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.